
reducing internal stress in electrodeposited
nickel-tin films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nickel;tin

Cat. No.: B14718777 Get Quote

Technical Support Center: Electrodeposited
Nickel-Tin Films
Welcome to the Technical Support Center for the electrodeposition of nickel-tin (Ni-Sn) films.

This resource is designed for researchers, scientists, and drug development professionals to

troubleshoot and resolve common issues encountered during the electrodeposition process,

with a primary focus on reducing internal stress.

Frequently Asked Questions (FAQs)
Q1: What is internal stress in electrodeposited films and why is it important?

A1: Internal stress is the mechanical stress present within an electrodeposited layer in the

absence of external forces. It can be either tensile (tending to pull the film apart) or

compressive (tending to push the film together). High internal stress, particularly tensile stress,

can lead to defects such as cracking, peeling, blistering, and delamination of the film from the

substrate, compromising the coating's integrity and performance.[1][2] Controlling internal

stress is therefore critical for producing high-quality, durable, and reliable Ni-Sn films.

Q2: What are the primary causes of high internal stress in Ni-Sn films?

A2: High internal stress in Ni-Sn films can arise from several factors, including:
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Bath Composition: Imbalances in the concentrations of metal salts, chlorides, and buffering

agents can significantly impact stress. For instance, in Watts-type baths, high nickel chloride

content can increase tensile stress.[3][4]

Organic Additives: While some additives are stress-reducers, their decomposition products

or incorrect concentrations can increase stress.[5]

Current Density: Operating at excessively high current densities can lead to increased

stress.[6] However, the relationship is complex and can depend on other bath parameters.

pH: Deviation from the optimal pH range of the plating bath can alter deposit characteristics

and increase stress.[7]

Temperature: Plating at temperatures outside the recommended range can affect the

deposit's crystal structure and stress levels.[8]

Impurities: Contamination of the plating bath with metallic or organic impurities is a common

cause of high stress and other plating defects.[5][9]

Q3: How can I measure the internal stress in my Ni-Sn films?

A3: A common and practical method for measuring internal stress is the bent strip method. This

technique involves plating the Ni-Sn film onto one side of a thin, flexible metallic strip (the test

strip). The internal stress in the deposited film causes the strip to bend. The degree of this

bending, which can be measured, is used to calculate the internal stress. A tensile stress will

cause the strip to bend towards the plated side, while a compressive stress will cause it to bend

away.[10]

Troubleshooting Guide
This guide provides solutions to common problems related to high internal stress in

electrodeposited Ni-Sn films.
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Problem Potential Causes Recommended Solutions

Film Cracking or Peeling
High tensile stress in the

deposit.

• Add a stress-reducing agent:

Introduce saccharin to the

plating bath. Start with a low

concentration and optimize

based on experimental

results.• Optimize current

density: Lower the current

density. High current densities

can lead to increased tensile

stress.[6]• Adjust bath

composition: If using a Watts-

type bath, ensure the nickel

chloride concentration is within

the recommended range, as

high levels can increase

stress.[3][4]• Control pH and

temperature: Maintain the

plating bath pH and

temperature within the optimal

range specified for your bath

chemistry.[7][8]

Brittle Deposits
High internal stress and/or

codeposition of impurities.

• Introduce stress relievers:

Additives like saccharin can

reduce brittleness by lowering

internal stress.• Purify the

bath: Use activated carbon

treatment to remove organic

impurities. Plate at a low

current density on a scrap

cathode ("dummy plating") to

remove metallic impurities.•

Check for nitrate

contamination: The presence

of nitrates can increase stress

and cause brittleness.[5]
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Blistering or Poor Adhesion

High internal stress, poor

substrate preparation, or bath

contamination.

• Improve substrate cleaning:

Ensure the substrate is

thoroughly cleaned and

activated before plating to

remove all oils, oxides, and

other contaminants.[2]•

Reduce internal stress: Follow

the recommendations for

reducing film cracking and

peeling.• Check for organic

contamination: Organic

contaminants in the bath can

lead to poor adhesion.[11]

Rough or Pitted Deposits

Gas bubble adhesion

(hydrogen), suspended

particles in the bath, or high

pH.

• Add a wetting agent: This

reduces the surface tension of

the solution and prevents

hydrogen bubbles from

adhering to the cathode

surface.• Filter the plating

solution: Continuous filtration

is recommended to remove

suspended particles.• Control

pH: High pH can lead to the

precipitation of metal

hydroxides, which can be

incorporated into the deposit

and cause roughness.[5]

Quantitative Data on Stress Reduction
The following tables summarize the effects of common process parameters on internal stress in

nickel-based electrodeposits. While specific values for Ni-Sn alloys are limited in publicly

available literature, the trends observed in nickel electrodeposition provide a valuable starting

point for process optimization.

Table 1: Effect of Saccharin Concentration on Internal Stress in a Watts Bath
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Saccharin Concentration (g/L) Effect on Internal Stress

0.0 High Tensile Stress

0.72 - 0.80
Optimum concentration for minimizing stress.

[12][13]

> 1.0 May lead to an increase in compressive stress.

Note: The optimal saccharin concentration can vary depending on the specific bath

composition and operating conditions.

Table 2: Typical Operating Parameters for a Low-Stress Watts Nickel Bath

Parameter Recommended Range Rationale

Nickel Sulfate (NiSO₄·6H₂O) 240 - 320 g/L Primary source of nickel ions.

Nickel Chloride (NiCl₂·6H₂O) 30 - 60 g/L

Improves anode corrosion and

conductivity. Higher

concentrations can increase

tensile stress.[4]

Boric Acid (H₃BO₃) 30 - 45 g/L

Acts as a pH buffer to maintain

a stable plating environment.

[4]

pH 3.8 - 4.5

Operating outside this range

can negatively affect deposit

properties and increase stress.

[3]

Temperature 50 - 60 °C
Affects crystal growth and

deposit stress.[14]

Current Density 2 - 5 A/dm²
Lower current densities

generally favor lower stress.[6]

Experimental Protocols
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Protocol 1: Preparation of a Watts Bath for Low-Stress
Nickel-Tin Plating
This protocol describes the preparation of a standard Watts bath, which can be adapted for Ni-

Sn co-deposition by the addition of a suitable tin salt (e.g., stannous sulfate).

Materials:

Nickel Sulfate (NiSO₄·6H₂O)

Nickel Chloride (NiCl₂·6H₂O)

Boric Acid (H₃BO₃)

Deionized water

Stannous Sulfate (SnSO₄) (or other suitable tin salt)

Saccharin (as a stress reducer)

Wetting agent

High-purity nickel anodes

High-purity tin anodes (if required for alloy control)

Heating and stirring equipment

pH meter

Procedure:

Fill a clean plating tank with deionized water to about two-thirds of the final volume.

Heat the water to approximately 60°C.

Slowly dissolve the required amount of nickel sulfate while stirring.

Add and dissolve the nickel chloride.
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Add and dissolve the boric acid.

Add the stannous sulfate. The concentration will depend on the desired Sn content in the

alloy and should be determined experimentally.

Add deionized water to reach the final volume.

Allow the solution to cool to the desired operating temperature (typically 50-60°C).

Adjust the pH to the desired range (typically 3.8-4.5) using dilute sulfuric acid or nickel

carbonate.[3]

Add the desired concentrations of saccharin and a wetting agent.

Purify the bath by dummy plating at a low current density (e.g., 0.2-0.5 A/dm²) for several

hours to remove metallic impurities.

Filter the solution to remove any suspended particles.

Protocol 2: Measurement of Internal Stress using the
Bent Strip Method
This protocol outlines the procedure for measuring internal stress using the bent strip method.

Materials and Equipment:

Flexible metallic test strips (e.g., beryllium copper or spring steel) of known thickness and

mechanical properties.

Plating setup (beaker, anodes, power supply).

Stop-off lacquer or plating tape.

Micrometer or caliper for thickness measurement.

A device for measuring the curvature or deflection of the strip (e.g., a dedicated stress

measurement tool or a flat surface with a height gauge).
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Procedure:

Prepare the Test Strip:

Thoroughly clean and degrease the test strip.

Apply a stop-off lacquer or plating tape to one side of the strip, leaving a defined area on

the other side exposed for plating.

Initial Measurement:

Measure the initial straightness or curvature of the test strip before plating.

Electrodeposition:

Place the test strip in the Ni-Sn plating bath as the cathode.

Electrodeposit the Ni-Sn film to a desired thickness under controlled conditions (current

density, temperature, time).

Record the plating time and current to calculate the average thickness of the deposit.

Final Measurement:

Carefully remove the plated strip from the bath, rinse, and dry it.

Measure the final curvature or the deflection at the free end of the strip.

Calculation of Internal Stress:

The internal stress (σ) can be calculated using Stoney's equation or a modified version

depending on the geometry of the test strip. A simplified formula is: σ = (E * t_s² * δ) / (3 *

L² * t_f * (1 - ν)) Where:

E is the Young's modulus of the substrate (test strip).

t_s is the thickness of the substrate.

δ is the deflection of the free end of the strip.
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L is the length of the plated section of the strip.

t_f is the thickness of the deposited film.

ν is the Poisson's ratio of the substrate.
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Caption: Relationship between causes, defects, and solutions for high internal stress.
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Caption: Troubleshooting workflow for reducing internal stress in Ni-Sn films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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